molecular formula C15H13BrO3 B8316168 2-(Benzyloxy)-4-bromo-5-methylbenzoic Acid

2-(Benzyloxy)-4-bromo-5-methylbenzoic Acid

Cat. No.: B8316168
M. Wt: 321.16 g/mol
InChI Key: JHUCURPBODHALT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Benzyloxy)-4-bromo-5-methylbenzoic Acid is a useful research compound. Its molecular formula is C15H13BrO3 and its molecular weight is 321.16 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H13BrO3

Molecular Weight

321.16 g/mol

IUPAC Name

4-bromo-5-methyl-2-phenylmethoxybenzoic acid

InChI

InChI=1S/C15H13BrO3/c1-10-7-12(15(17)18)14(8-13(10)16)19-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,17,18)

InChI Key

JHUCURPBODHALT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Br)OCC2=CC=CC=C2)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1-{4-bromo-5-methyl-2-[(phenylmethyl)oxy]phenyl}ethanone (may be prepared as described in Description 11; 607 mg, 1.90 mmol) in 1,4-dioxane (10 ml) was added sodium hydroxide (761 mg, 19.02 mmol) in water (10 ml). The solution was cooled to 0° C. and bromine (0.29 ml, 5.71 mmol) was added. The mixture was stirred for 10 minutes at 0° C. and then at room temperature for one hour. The dioxane was removed under reduced pressure and the residue acidified to pH=2 using 2N HCl. The mixture was extracted with ethyl acetate (3×20 ml), dried (MgSO4) and the solvent removed in vacuo to yield the title compound. 611 mg.
Quantity
607 mg
Type
reactant
Reaction Step One
Quantity
761 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.29 mL
Type
reactant
Reaction Step Two

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